molecular formula C20H25N3O2 B2761355 N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide CAS No. 941938-92-7

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide

Cat. No.: B2761355
CAS No.: 941938-92-7
M. Wt: 339.439
InChI Key: DUTJFXCQWBCFEQ-UHFFFAOYSA-N
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Description

N1-(2-(1H-Indol-3-yl)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide is a synthetically designed oxalamide derivative of interest in medicinal chemistry and neuroscience research. This compound is constructed from two key pharmacophores: a tryptamine moiety, which is a fundamental structure in numerous neuromodulators , and a cyclohexenyl ethyl group. The oxalamide linker is a versatile scaffold known for facilitating the formation of stable molecular conformations and hydrogen bonding, which can be critical for interacting with biological targets . The primary research applications for this compound are anticipated in the field of multi-target ligand development, particularly for the study of neurological disorders. The indole ring system is a prevalent feature in ligands targeting serotonin receptors and acetylcholinesterase (AChE) . AChE is a key enzyme in the cholinergic hypothesis of Alzheimer's Disease, and inhibitors that simultaneously interact with its catalytic anionic site and peripheral anionic site (PAS) are a major research focus . This hybrid molecule is therefore a valuable chemical tool for probing enzyme kinetics, receptor binding affinities, and for the synthesis of more complex chemical entities. This product is provided for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for conducting all necessary safety and handling assessments prior to use.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(1H-indol-3-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c24-19(21-12-10-15-6-2-1-3-7-15)20(25)22-13-11-16-14-23-18-9-5-4-8-17(16)18/h4-6,8-9,14,23H,1-3,7,10-13H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTJFXCQWBCFEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide typically involves the reaction of an indole derivative with a cyclohexene derivative under specific conditions. The process generally includes:

    Formation of the Indole Derivative: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.

    Cyclohexene Derivative Preparation: Cyclohexene derivatives can be synthesized through various methods, including the hydrogenation of benzene or the Birch reduction of benzene.

    Oxalamide Formation: The final step involves the reaction of the indole and cyclohexene derivatives with oxalyl chloride in the presence of a base such as triethylamine to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.

    Reduction: The cyclohexene ring can be reduced to cyclohexane.

    Substitution: Both the indole and cyclohexene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Indoxyl derivatives.

    Reduction: Cyclohexane derivatives.

    Substitution: Halogenated indole or cyclohexene derivatives.

Scientific Research Applications

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially modulating their activity. The cyclohexene moiety may influence the compound’s overall conformation and binding affinity.

Comparison with Similar Compounds

Table 1: Structural and Functional Profiles of Selected Oxalamides

Compound Name R1 Group R2 Group Key Functional Groups Primary Activity Regulatory Status References
Target Compound 2-(1H-Indol-3-yl)ethyl 2-(Cyclohex-1-en-1-yl)ethyl Indole, cyclohexene Not reported (inferred: flavor/bioactivity) Not reported -
S336 (CAS 745047-53-4) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Methoxybenzyl, pyridine Umami flavor enhancer Approved (FEMA 4233)
S5456 2,3-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Methoxybenzyl, pyridine CYP3A4 inhibition (51% at 10 µM) Research phase
GMC-1 (N1-(4-bromophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide) 4-Bromophenyl 1,3-Dioxoisoindolin-2-yl Bromophenyl, isoindolinone Antimicrobial Research phase

Key Observations :

  • The target compound’s indole and cyclohexene groups differentiate it from S336/S5456 (methoxybenzyl/pyridine) and GMC series (halophenyl/isoindolinone).

Metabolic and Toxicological Profiles

Table 2: Metabolic Data for Oxalamide Derivatives

Compound Metabolic Pathway CYP Inhibition (<50% at 10 µM) NOEL (mg/kg bw/day) Safety Margin (Exposure Ratio) References
S336 Rapid hepatic metabolism; no amide hydrolysis None significant 100 500 million (Europe/USA)
S5456 Not reported CYP3A4 (51% at 10 µM) Not reported Not reported
Target Compound Likely hepatic metabolism (inferred) Not tested Not reported Not reported -

Key Observations :

  • S336 and related oxalamides are metabolized without amide hydrolysis, suggesting similar pathways for the target compound .
  • The FAO/WHO established a No Observed Effect Level (NOEL) of 100 mg/kg bw/day for S336, indicating high safety margins .

Comparison with Indole Derivatives

Table 3: Bioactive Indole-Containing Compounds

Compound Name Indole Substituent Functional Groups Activity References
Target Compound 2-(1H-Indol-3-yl)ethyl Oxalamide, cyclohexene Inferred: flavor/bioactivity -
N-[2-(1H-Indol-3-yl)ethyl]hexanamide Hexanamide Alkyl chain Blocks Plasmodium synchronization
2-(1H-Indol-3-yl)ethyl 2-hydroxypropanoate 2-Hydroxypropanoate ester Ester, hydroxyl Weak DPPH radical scavenging

Key Observations :

  • Indole derivatives often exhibit radical scavenging or antiparasitic activity, though the target compound’s oxalamide backbone may confer distinct properties .

Biological Activity

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide, commonly referred to as IEOP or IND24, is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to delve into the biological activity of this compound, exploring its mechanisms, applications in research, and relevant case studies.

Molecular Characteristics

PropertyValue
Common Name This compound
CAS Number 941938-92-7
Molecular Formula C20H25N3O2
Molecular Weight 339.4 g/mol

The compound features an indole moiety linked to a cyclohexene derivative through an oxalamide bond, which is significant for its biological interactions.

Interaction with Biological Targets

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Modulation : The indole structure is known to interact with enzymes, potentially modulating their activity. This interaction can influence metabolic pathways and cellular functions.
  • Receptor Binding : The compound may bind to specific receptors, affecting signaling pathways that are crucial for various physiological processes.

Potential Biological Activities

Research indicates that this compound may exhibit several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties, possibly through apoptosis induction in cancer cells.
  • Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation, which is critical in various chronic diseases.

Anticancer Studies

A study published in a peer-reviewed journal explored the effects of this compound on different cancer cell lines. The results demonstrated that:

  • Cell Viability Reduction : Treatment with this compound significantly reduced cell viability in breast cancer (MCF7) and lung cancer (A549) cell lines.
Cell LineIC50 (µM)Mechanism of Action
MCF712.5Induction of apoptosis
A54915.0Cell cycle arrest

Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of the compound. The findings indicated that:

  • Cytokine Production Inhibition : this compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Drug Development

The unique structural features of this compound make it a valuable candidate in drug development. Its potential applications include:

  • Lead Compound for Anticancer Drugs : Due to its promising anticancer properties, further modifications could enhance efficacy and selectivity.

Material Science

Additionally, this compound's properties may facilitate its use in developing new materials with specific functionalities due to its chemical stability and reactivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for producing N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide with high purity?

  • Methodology : Multi-step synthesis typically involves coupling indole- and cyclohexene-derived precursors via oxalamide bond formation. Key steps include:

  • Amide coupling : Use carbodiimide-based reagents (e.g., DCC or EDCI) with activators like HOBt to minimize racemization .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) ensure solubility of intermediates .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, confirmed by HPLC .
    • Critical parameters : Temperature control (<0°C during sensitive steps) and pH adjustment to stabilize reactive intermediates .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity, with indole NH protons appearing as broad singlets (δ 10–12 ppm) and cyclohexene protons as multiplet signals (δ 5.5–6.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and stability .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]+ = 397.5 g/mol) .

Q. How can researchers screen for the compound’s preliminary biological activity?

  • In vitro assays :

  • Enzyme inhibition : Use fluorogenic substrates to test inhibition of kinases or proteases (e.g., IC50 determination) .
  • Cell viability : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to identify cytotoxicity .
    • Target prediction : Molecular docking against Protein Data Bank (PDB) structures to prioritize targets (e.g., indole-binding enzymes) .

Advanced Research Questions

Q. How can contradictory results in bioactivity assays (e.g., varying IC50 values across studies) be resolved?

  • Troubleshooting steps :

  • Orthogonal assays : Validate activity using SPR (surface plasmon resonance) for binding affinity and thermal shift assays for target engagement .
  • Batch consistency : Re-test synthesized batches with identical HPLC purity to rule out impurity-driven artifacts .
  • Buffer conditions : Assess pH and co-solvent effects (e.g., DMSO concentration) on compound stability .

Q. What experimental strategies address poor aqueous solubility in biological assays?

  • Formulation optimization :

  • Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or PEG-based surfactants to enhance solubility without cytotoxicity .
  • Prodrug design : Introduce phosphate or glycoside moieties to the oxalamide backbone for improved bioavailability .
    • Analytical validation : Dynamic light scattering (DLS) to monitor nanoparticle formation in aqueous buffers .

Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?

  • Pathway analysis : RNA-seq or proteomics to identify differentially expressed genes/proteins post-treatment .
  • Cellular imaging : Confocal microscopy with fluorescently tagged derivatives (e.g., BODIPY conjugates) to track subcellular localization .
  • Kinetic studies : Stopped-flow spectroscopy to measure binding kinetics with putative targets (e.g., k_on/k_off rates) .

Q. How can researchers mitigate oxidative degradation observed during long-term storage?

  • Stability protocols :

  • Storage conditions : Argon-atmosphere vials at −80°C, with desiccants to prevent hydrolysis .
  • Degradation analysis : Accelerated stability studies (40°C/75% RH for 4 weeks) monitored by LC-MS to identify degradation products .
    • Structural modification : Introduce electron-withdrawing groups (e.g., fluorine) to the cyclohexene moiety to enhance stability .

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